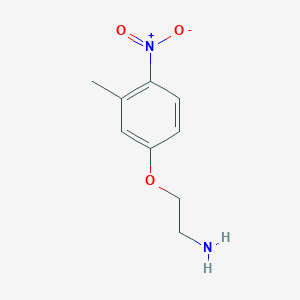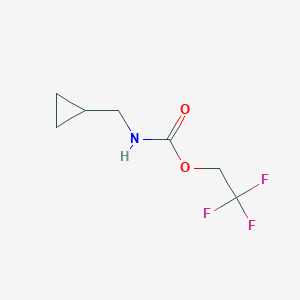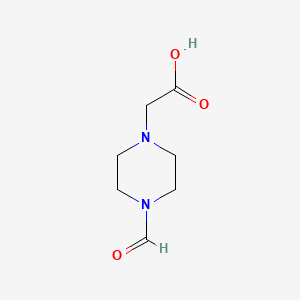
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Phenoxyethyl)-1H-pyrazole-4-carboxylic acid, also known as 2-PEC, is an organic compound that is used in various scientific and industrial applications. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 2-PEC has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the preparation of polymers, dyes, and other materials.
Scientific Research Applications
Functionalization and Cyclization Reactions
1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid has been a subject of interest in various functionalization and cyclization reactions. Research shows that derivatives of 1H-pyrazole-3-carboxylic acid can be converted into corresponding esters or amides through reactions with alcohols or N-nucleophiles. Additionally, the cyclocondensation reactions of these pyrazoles with phenylhydrazine or hydrazine hydrate form different products like Pyrazolo[3,4-d]pyridazines (Yıldırım & Kandemirli, 2006).
Synthesis and Characterization
The synthesis of 1H-pyrazole-4-carboxylic acid, including improved methods that yield higher percentages, is an essential aspect of research. For instance, a method increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% (Dong, 2011). Also, experimental and theoretical studies have been conducted on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focusing on their structure, spectral properties, and theoretical calculations (Viveka et al., 2016).
Electroluminescence and Catalytic Applications
Research also delves into the electroluminescent properties of compounds derived from 1H-pyrazole-4-carboxylic acid. A study on transition metal complexes with pyrazolecarboxylic acid derivatives demonstrated highly intense electrochemiluminescence in DMF solution, indicating potential applications in advanced materials and technology (Feng et al., 2016). Additionally, the use of derivatives in catalysis has been explored, such as in the synthesis of various organic compounds under mild and green conditions (Zolfigol et al., 2015).
Crystal Structures and NLO Materials
The study of crystal structures of derivatives of 1H-pyrazole-4-carboxylic acids provides insights into their dynamic properties in the solid state. This research is crucial for understanding their potential applications in various fields (Infantes et al., 2013). Novel derivatives have also been synthesized and evaluated for their optical nonlinearity, suggesting potential use as NLO (Nonlinear Optical) materials (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenoxyethyl cyclic amines, have been found to exhibit various pharmacological activities . More research is needed to identify the specific targets of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid.
Mode of Action
It is known that similar compounds, such as phenoxyethanol, have antibacterial properties and are effective against certain strains of bacteria
Biochemical Pathways
Phenoxyethyl cyclic amines, which share a similar structure, have been found to exhibit high anticholinergic and h3 inverse agonistic activities
Pharmacokinetics
It is known that similar compounds, such as phenoxyethyl cyclic amines, have been used in various pharmaceutical applications . More research is needed to understand the pharmacokinetic properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds, such as phenoxyethanol, have been shown to have antimicrobial properties
Action Environment
It is known that similar compounds, such as phenoxyethanol, are used in various environments, including as a preservative in cosmetics . More research is needed to understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
1-(2-phenoxyethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-8-13-14(9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSUFDLBDPJTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)


![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)

![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)



